2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline is a complex organic compound that features a quinoxaline core, a piperazine ring, and a thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring and the thiazole moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiazole derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the thiazole or piperazine rings .
Scientific Research Applications
2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the quinoxaline core can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol: Shares the thiazole and pyridazine moieties but lacks the quinoxaline core.
2-(3,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylamine: Similar structure but with an amine group instead of the piperazine ring.
3-Methylquinoxaline-2-carboxylic acid: Contains the quinoxaline core but lacks the thiazole and piperazine moieties.
Uniqueness
The uniqueness of 2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline lies in its combination of the quinoxaline, piperazine, and thiazole moieties, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H23N7S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2,4-dimethyl-5-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H23N7S/c1-14-21(30-16(3)23-14)19-8-9-20(27-26-19)28-10-12-29(13-11-28)22-15(2)24-17-6-4-5-7-18(17)25-22/h4-9H,10-13H2,1-3H3 |
InChI Key |
ISLPSIILXFNIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.